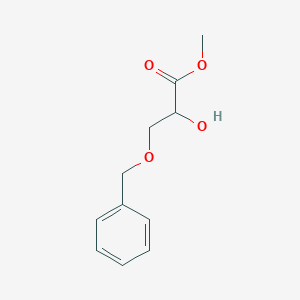
Methyl3-O-Benzyl-D-glycerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-O-Benzyl-D-glycerate is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its solubility in dichloromethane and methanol and is typically stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-Benzyl-D-glycerate typically involves the esterification of D-glyceric acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of Methyl 3-O-Benzyl-D-glycerate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities . The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-O-Benzyl-D-glycerate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-O-Benzyl-D-glycerate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-O-Benzyl-D-glycerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, influencing metabolic pathways and biochemical reactions . Its effects are mediated through the formation of transient intermediates and the modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-O-Benzyl-D-glycerate: Known for its specific applications in proteomics research.
Methyl 3-O-Benzyl-L-glycerate: Similar structure but different stereochemistry, leading to distinct biological activities.
Methyl 3-O-Benzyl-D-glycerol: Lacks the ester functional group, resulting in different chemical reactivity.
Uniqueness
Methyl 3-O-Benzyl-D-glycerate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties . Its solubility in organic solvents and stability under various conditions make it particularly valuable for research applications .
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 |
InChI Key |
ACBWWWIGOQIBMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















